molecular formula C18H18N4O2 B4568116 3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Cat. No.: B4568116
M. Wt: 322.4 g/mol
InChI Key: VKWCGZISXVMVGR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-benzotriazinone core with a 4-methoxyphenyl substituent at position 3 and methyl groups at positions 2 and 6. Its structural complexity arises from the tetracyclic system combining pyrazole, triazine, and benzotriazinone moieties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-10-8-14-17(15(23)9-10)19-20-18-16(11(2)21-22(14)18)12-4-6-13(24-3)7-5-12/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWCGZISXVMVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)N=NC3=C(C(=NN23)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
3-(4-Methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one Pyrazolo-benzotriazinone 4-Methoxyphenyl, 2,8-dimethyl Methoxy, methyl, fused N-heterocycles N/A
7,7-Diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one (6d) Imidazo-triazinone Diphenyl, phenyldiazenyl Diazenyl, diphenyl
1-Allyl-6-methyl-3-phenyl-7-phenylazopyrrolo[5,1-c][1,2,4]triazole (2ac) Pyrrolo-triazole Allyl, methyl, phenyl Allyl, azopyrrole
8-(4-Fluorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Pyrazolo-quinazolinone 4-Fluorophenyl, methyl, phenyl Fluoro, methyl

Key Observations :

  • The target compound’s pyrazolo-benzotriazinone core distinguishes it from imidazo-triazinones (e.g., compound 6d) and pyrrolo-triazoles (e.g., 2ac), which exhibit different electronic properties due to nitrogen positioning .

Key Observations :

  • Unlike imidazo-triazinones (synthesized via hydrazonoyl halide condensations ), pyrazolo-benzotriazinones likely require multicomponent strategies similar to pyrazolo-quinazolinones .
  • Regioselectivity in alkylation (e.g., N-1 vs. N-4) is critical for pyrrolo-triazoles but less documented for pyrazolo-benzotriazinones .

Spectral and Analytical Data

Table 3: Comparative Spectral Signatures

Compound Type IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Peaks) ¹³C-NMR (Key Peaks) Reference
Target Compound (Inferred) ~1720–1740 δ 2.5–3.5 (CH₃), δ 6.9–8.3 (Ar–H) 160–170 (C=O), 55–60 (OCH₃) N/A
Imidazo-triazinone (6d) 1724 δ 2.51 (CH₃), δ 7.58–8.21 (Ar–H), δ 9.32 (NH) 165–170 (C=O), 115–130 (Ar–C)
Pyrazolo-quinazolinone 1685–1705 δ 2.3–2.8 (CH₃), δ 7.2–7.8 (Ar–H) 155–165 (C=O), 110–125 (Ar–C)

Key Observations :

  • The C=O stretch in pyrazolo-benzotriazinones is expected near 1720–1740 cm⁻¹, aligning with imidazo-triazinones (1724 cm⁻¹) but higher than pyrazolo-quinazolinones (1685–1705 cm⁻¹) due to ring strain differences .
  • Methoxy groups (δ ~3.3–3.5 in ¹H-NMR) and aromatic protons (δ 6.9–8.3) are consistent across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

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